methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is a heterocyclic compound that contains a pyrrole ring fused to a benzothiophene moiety
Mechanism of Action
Target of Action
Compounds with a pyrrole moiety have been known to interact with various biological targets, contributing to a broad range of chemical and biological properties .
Mode of Action
Pyrrole-containing compounds generally interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Pyrrole derivatives have been known to participate in a variety of biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate typically involves the condensation of a suitable pyrrole derivative with a benzothiophene carboxylate precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-indol-1-yl)-1-benzothiophene-2-carboxylate
- Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
- Methyl 3-(1H-pyrrol-1-yl)-1-benzothiazole-2-carboxylate
Uniqueness
Methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is unique due to its specific combination of a pyrrole ring and a benzothiophene moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-pyrrol-1-yl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-14(16)13-12(15-8-4-5-9-15)10-6-2-3-7-11(10)18-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHLVVUFCLPJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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